4-Methoxy-1H-indole-6-carbonitrile
Description
Significance of Indole (B1671886) and Carbonitrile Scaffolds in Modern Chemical Synthesis
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. mdpi.comnih.govwisdomlib.org Its structural versatility allows for a wide range of chemical modifications, leading to a diverse array of biological activities. mdpi.comijpsr.com Indole derivatives are integral components of many natural products, alkaloids, and approved drugs, exhibiting therapeutic potential across various disease areas, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. mdpi.comnih.govnih.gov The ability of the indole ring to interact with various biological targets, such as enzymes and receptors, makes it a focal point for drug discovery and development. mdpi.comnih.gov
Overview of 4-Methoxy-1H-indole-6-carbonitrile in the Academic Research Landscape
This compound is a specific derivative that combines the key features of both the indole scaffold and the carbonitrile functional group. The methoxy (B1213986) group at the 4-position and the carbonitrile at the 6-position of the indole ring are expected to modulate the electronic properties and reactivity of the molecule. Methoxy-activated indoles are of particular interest in synthetic chemistry as the methoxy group enhances the reactivity of the indole ring system. chim.it
While extensive research dedicated solely to this compound is not widely published, its structural components suggest its potential as an important intermediate in the synthesis of more complex, biologically active molecules. The academic landscape for related compounds, such as other substituted indole-6-carbonitriles and methoxyindoles, is rich with studies on their synthesis and application. samipubco.commdpi.comacs.org For instance, various indole-carboxamides, which can be chemically related to carbonitriles, have been used in the synthesis of γ-carbolinones. acs.org The synthesis of related indole-6-carboxylic acids and their derivatives is also well-documented, providing a basis for potential synthetic routes to this compound. orgsyn.orgsigmaaldrich.comsigmaaldrich.com
The presence of the carbonitrile group at the 6-position offers a handle for further chemical transformations, such as hydrolysis to a carboxylic acid (a common bioisostere), reduction to an amine, or reaction with organometallic reagents to form ketones. libretexts.orglibretexts.org These potential transformations make this compound a versatile building block for creating libraries of compounds for screening in drug discovery programs.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-methoxy-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-10-5-7(6-11)4-9-8(10)2-3-12-9/h2-5,12H,1H3 |
InChI Key |
SQERTAGPENVJKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 1h Indole 6 Carbonitrile and Its Structural Analogs
Retrosynthetic Analysis and Precursor Design for 4-Methoxy-1H-indole-6-carbonitrile
A retrosynthetic analysis of this compound offers several logical pathways for its construction. The primary disconnections can be made at the carbon-carbon and carbon-nitrogen bonds that form the pyrrole (B145914) ring of the indole (B1671886) nucleus, or at the bond connecting the carbonitrile group to the indole core.
Pathway A: Late-Stage Cyanation
This approach involves the initial synthesis of a 4-methoxy-1H-indole intermediate, followed by the introduction of the carbonitrile functionality at the C-6 position. This strategy is advantageous if a robust method for the regioselective cyanation of the 4-methoxyindole (B31235) core is available.
Precursors: 4-Methoxy-1H-indole and a cyanating agent. The synthesis of 4-methoxyindole can be achieved through various methods, often starting from 2-methoxy-6-nitrotoluene or similar precursors. chemicalbook.com
Pathway B: Indole Ring Formation with Pre-installed Functionality
This strategy focuses on constructing the indole ring from precursors that already contain the required methoxy (B1213986) and cyano (or a cyano precursor) groups. This avoids potential issues with regioselectivity during a late-stage cyanation and the challenge of functionalizing an already-formed indole ring.
Precursors for Fischer Indole Synthesis: A (3-cyano-5-methoxyphenyl)hydrazine and a suitable ketone or aldehyde (e.g., pyruvic acid or an aldehyde equivalent to introduce the C2-C3 bond).
Precursors for Larock Annulation: A 2-amino-5-cyano-3-methoxy-iodobenzene (or a related halogenated aniline) and an appropriate alkyne. wikipedia.orgnih.gov
Precursors for Hemetsberger Synthesis: A 3-cyano-5-methoxybenzaldehyde, which would be converted to the corresponding α-azidocinnamate ester. researchgate.netwikipedia.org
The choice of pathway depends on the availability of starting materials, the desired scale of the synthesis, and the robustness of the chosen chemical transformations.
Established Indole Construction Strategies and their Adaptations for Methoxy-Substituted Indoles
The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes. The presence of a methoxy substituent can influence the reactivity and regioselectivity of these reactions. chim.it
Fischer Indole Synthesis and its Variants
The Fischer indole synthesis is a classic and widely used method for preparing indoles by treating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org
The presence of substituents on the phenylhydrazine ring, such as a methoxy group, can significantly impact the reaction. Electron-donating groups like methoxy generally facilitate the cyclization. However, the position of the substituent can lead to mixtures of isomers or unexpected products. For instance, the Fischer indolization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone was found to yield an abnormal chlorinated product alongside the expected 7-methoxyindole (B1360046) derivative, highlighting the complex nature of cyclization with substituted precursors. nih.govjst.go.jp In the context of this compound, a (3-cyano-5-methoxyphenyl)hydrazine would be the required precursor. The Japp–Klingmann reaction, a variant for synthesizing the necessary phenylhydrazone, has been successfully used to prepare 6-methoxyindole (B132359) derivatives. nih.gov
Table 1: Overview of Fischer Indole Synthesis Conditions
| Catalyst Type | Examples | Typical Conditions | Reference(s) |
|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | Heating in solvent | wikipedia.org |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Heating in solvent | wikipedia.org |
Bischler-Möhlau Indole Synthesis Approaches
The Bischler-Möhlau synthesis is another classical method that forms 2-aryl-indoles by reacting an α-halo-ketone with an excess of an aniline (B41778). drugfuture.comwikipedia.orgchemeurope.com The reaction proceeds via the formation of an α-anilino-ketone intermediate, which then cyclizes under harsh, typically acidic and high-temperature, conditions. wikipedia.org
Adapting this method for 4-methoxy-substituted indoles is feasible. Studies on the synthesis of 4-hydroxy and 6-hydroxyindoles using a modified Bischler reaction with m-aminophenol demonstrate that substituted anilines can be successfully employed, sometimes yielding a mixture of isomers. chimicatechnoacta.ru For the target molecule, the synthesis would require the reaction of an appropriate α-halo-ketone with 3-amino-5-methoxybenzonitrile. The harsh conditions and potential for low yields are notable drawbacks of the traditional method, although milder, modern variations have been developed. wikipedia.orgchimicatechnoacta.ru
Hemetsberger Indole Synthesis Applications
The Hemetsberger indole synthesis involves the thermal decomposition of an α-azidocinnamate ester to yield an indole-2-carboxylate. wikipedia.org The required azido (B1232118) ester is typically prepared via a condensation reaction between an aryl aldehyde and an α-azidoacetate. researchgate.net This method is particularly well-suited for the synthesis of methoxy-activated indoles. chim.it
Research has shown the successful application of the Hemetsberger route for the large-scale synthesis of 2-carbomethoxy-6-methoxyindole, demonstrating its utility for producing methoxy-substituted indoles. researchgate.net To synthesize the 4-methoxy-6-carbonitrile target, the starting material would be 3-formyl-5-methoxybenzonitrile. This aldehyde would undergo condensation with an azidoacetate, followed by thermal cyclization, likely via a nitrene intermediate, to form the indole ring. researchgate.netwikipedia.org
Larock Indole Annulation Methods
The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgbeilstein-journals.org The reaction generally shows high regioselectivity, with the bulkier alkyne substituent typically ending up at the C-2 position of the indole. nih.govub.edu
This method is highly adaptable for preparing complex indoles. The synthesis of N-benzyl-4-methoxy-2-iodoaniline and its successful annulation demonstrates the compatibility of methoxy-substituted anilines in the Larock reaction. nih.gov For the synthesis of this compound, one could envision a strategy starting with a 2-halo-3-methoxy-5-aminobenzonitrile and a suitable alkyne. A key advantage of the Larock synthesis is its tolerance for a wide range of functional groups on both the aniline and alkyne partners. wikipedia.orgnih.gov
Table 2: Key Components of the Larock Indole Synthesis
| Component | Role / Examples | Key Considerations | Reference(s) |
|---|---|---|---|
| Aniline | o-iodoaniline, o-bromoaniline, o-chloroaniline | N-substituted derivatives often give good yields. | wikipedia.orgnih.gov |
| Alkyne | Disubstituted alkynes (alkyl, aryl, silyl, etc.) | Steric bulk on substituents directs regioselectivity. | nih.govub.edu |
| Catalyst | Pd(OAc)₂, Pd[P(o-tol)₃]₂ | Catalyst loading can be critical for complex substrates. | wikipedia.orgnih.gov |
| Base | K₂CO₃, Na₂CO₃ | Excess base is typically used. | wikipedia.org |
Introduction of the Carbonitrile Functionality into the Indole Core
Introducing a nitrile group onto a pre-formed indole ring is a common strategy in medicinal and materials chemistry. researchgate.netontosight.ai The cyanation of indoles can be achieved through various methods, often involving direct C-H functionalization or the conversion of a halide.
For the synthesis of this compound, a late-stage cyanation would target the C-6 position of 4-methoxyindole. The electronic properties of the indole nucleus and the directing effect of the methoxy group would influence the regioselectivity of this transformation. Several modern cyanation methods offer potential routes:
Electrochemical Cyanation: A metal-free, sustainable approach for the site-selective C-H cyanation of indoles using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source has been developed. By using a redox catalyst, high regioselectivity for C-2 or C-3 cyanation can be achieved. organic-chemistry.org Adapting this for C-6 cyanation would require careful optimization of directing groups and reaction conditions.
Transition-Metal-Catalyzed Cyanation: Palladium-catalyzed methods have been shown to effectively cyanate (B1221674) the C-3 position of indoles using a safe cyanide source generated from ammonium (B1175870) bicarbonate and DMSO. rsc.org Other metal catalysts, including gallium nih.gov, copper acs.org, and rhodium researchgate.net, have also been employed for the C-H cyanation of indoles with various cyanating agents like N-cyanosuccinimide (NCS). nih.gov
From Halogenated Precursors: If a 6-halo-4-methoxyindole is available, a classic Rosenmund-von Braun reaction or a palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or CuCN) could be employed to install the nitrile group.
The synthesis of a related compound, 6-methoxy-1H-indole-2-carbonitrile, has been reported, demonstrating the compatibility of the methoxy and cyano groups within the indole scaffold during synthesis. nih.gov
Table 3: Selected Methods for Indole Cyanation
| Method | Cyanide Source | Catalyst/Reagent | Position(s) Targeted | Reference(s) |
|---|---|---|---|---|
| Electrochemical | TMSCN | Tris(4-bromophenyl)amine (redox catalyst) | C-2, C-3 | organic-chemistry.org |
| GaCl₃-Catalyzed | N-Cyanosuccinimide (NCS) | GaCl₃ | C-3 | nih.gov |
| Pd-Catalyzed | NH₄HCO₃ / DMSO | Palladium catalyst | C-3 | rsc.org |
Direct Cyanation and Carboxamide Dehydration Routes
The introduction of a nitrile group onto a pre-formed indole ring is a common strategy. This can be achieved through direct C-H cyanation or via a two-step process involving the formation of a carboxamide followed by dehydration.
Direct Cyanation: Direct C-H cyanation of indoles offers an atom-economical approach to installing a nitrile group. Various methods have been developed, primarily targeting the electron-rich C3 and C2 positions. Palladium-catalyzed reactions have been particularly effective. For instance, a method utilizing K4[Fe(CN)6] as a non-toxic cyanide source with a Pd(OAc)2 catalyst selectively cyanates the C3 position of various indole substrates. acs.orgthieme-connect.com Another approach employs acetonitrile (B52724) (CH3CN) as a green and readily available cyanide source, also catalyzed by palladium, to achieve C3-cyanation through C–H functionalization and C–CN bond cleavage. rsc.orgrsc.org Copper-mediated C2-cyanation has also been reported, using a removable pyrimidyl directing group on the indole nitrogen to control selectivity. acs.org
While these methods predominantly focus on the C2 and C3 positions, achieving cyanation at the C6 position of the benzene (B151609) portion of the indole ring typically requires starting with a pre-functionalized aniline or employing harsher conditions. The functionalization of the benzene ring of indoles is generally less facile than that of the pyrrole ring due to the differing electronic properties.
Carboxamide Dehydration: An alternative, two-step route to indole carbonitriles involves the dehydration of a corresponding indole carboxamide. This is a classic and reliable transformation in organic synthesis. rsc.org The initial indole-6-carboxamide can be prepared through standard amide coupling reactions from indole-6-carboxylic acid. The subsequent dehydration step converts the primary amide to a nitrile. A wide array of dehydrating agents can be employed for this purpose, ranging from traditional, harsh reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) to milder, more modern catalytic systems. researchgate.net
Recent advances have focused on developing more expedient and catalytic protocols. For example, a catalytic Appel-type reaction using oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine (B44618) oxide can achieve dehydration rapidly, often in under 10 minutes, across a range of aromatic and heteroaromatic amides. researchgate.netnih.gov Silane-based reagents have also emerged as effective for amide dehydration. acs.org This dehydration strategy offers a reliable pathway to the target 6-carbonitrile, provided the precursor 4-methoxy-1H-indole-6-carboxamide is accessible. A cobalt-catalyzed annulation of indole-3-carboxamides has been shown to be effective with a variety of substituents on the indole ring, including methoxy groups at positions 4 and 7. acs.org
Table 1: Comparison of Nitrile Introduction Methods
| Method | Position | Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct C-H Cyanation | Primarily C3, C2 | Pd(OAc)2/K4[Fe(CN)6] acs.org, Pd/CH3CN rsc.orgrsc.org, Cu(OAc)2/CH3CN acs.org | Atom-economical, single step | Selectivity for C6 is challenging |
| Carboxamide Dehydration | Any position | P4O10, SOCl2, Catalytic Appel reagents nih.gov | Versatile, high-yielding | Two-step process, requires precursor acid/amide |
Nitrile-Incorporating Cyclization Reactions
An alternative to functionalizing a pre-existing indole core is to construct the indole ring from precursors that already contain the required nitrile group. This approach, known as nitrile-incorporating cyclization, can offer excellent control over the final substitution pattern.
Several classic indole syntheses can be adapted to incorporate a nitrile substituent. For example, the Fischer indole synthesis could theoretically utilize a (4-cyano-2-methoxyphenyl)hydrazine derivative and a suitable ketone or aldehyde. Similarly, the Reissert indole synthesis, which involves the condensation of o-nitrotoluene with an oxalate (B1200264) ester, could be modified if the starting o-nitrotoluene derivative bears a cyano group. bhu.ac.in
More contemporary methods offer novel disconnections. A recently developed domino reaction synthesizes 2-arylindoles from 2-methoxytoluenes and benzonitriles, promoted by a mixed-base system without the need for a transition metal catalyst. acs.orgacs.org This reaction proceeds via deprotonation of the benzylic C-H bond, addition to the nitrile, and subsequent intramolecular cyclization with displacement of the methoxy group. Adapting this methodology for this compound would involve starting with a suitably substituted aniline and a nitrile-containing component to build the heterocyclic ring. Another innovative approach involves a multicomponent reaction using anilines, glyoxal, formic acid, and isocyanides to assemble the indole core under mild, metal-free conditions. rsc.org
Table 2: Examples of Nitrile-Incorporating Indole Syntheses
| Synthesis Name | Key Precursors | Features | Potential for 4-MeO-1H-indole-6-CN |
|---|---|---|---|
| Fischer Synthesis | Phenylhydrazine, Ketone/Aldehyde | Versatile, widely used | Requires synthesis of (4-cyano-2-methoxyphenyl)hydrazine |
| Domino Reaction | 2-Methoxytoluene, Benzonitrile acs.orgacs.org | Metal-free, good yields | Could be adapted with different substituted starting materials |
| Multicomponent Synthesis | Aniline, Glyoxal, Isocyanide rsc.org | Mild conditions, high efficiency | Requires a cyano-substituted aniline precursor |
Site-Selective Methoxy Group Installation
The regioselective introduction of a methoxy group at the C4 position of the indole ring is a critical step. This can be accomplished either by starting with a precursor that already contains the methoxy group in the correct position or by methoxylating the indole core at a later stage.
Synthesizing the indole from a pre-functionalized benzene ring is often the most straightforward approach. For example, a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene can be used to produce indole-4-carboxylates. orgsyn.org A similar strategy starting with 3-methoxy-5-nitroaniline (B1585972) could provide a pathway to the 4-methoxy-6-aminoindole core, which could then be converted to the nitrile via a Sandmeyer reaction.
Direct C-H methoxylation of the indole benzene ring is challenging due to the higher reactivity of the pyrrole ring. However, directed metalation strategies can achieve site-selectivity. By installing a directing group on the indole nitrogen, it is possible to direct a metalating agent (like an organolithium reagent) to the C7 or C4 position, followed by quenching with an electrophilic methoxylating agent. Alternatively, nucleophilic aromatic substitution (SNAr) on a halo-indole can be used. For instance, the treatment of 5-bromoindoles with sodium methoxide (B1231860) in the presence of cuprous iodide has been shown to yield the corresponding 5-methoxyindoles, a method that could potentially be applied to a 4-haloindole precursor. capes.gov.br
Green Chemistry Principles in the Synthesis of Indole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce environmental impact and improve efficiency. nih.gov This involves the use of safer solvents, minimizing waste, using catalytic rather than stoichiometric reagents, and designing energy-efficient processes. beilstein-journals.org
Several of the aforementioned synthetic methods align with green chemistry principles.
Alternative Reagents and Catalysts: The use of acetonitrile as a "green" and less toxic cyanide source in palladium-catalyzed cyanation is a notable example. rsc.orgrsc.org Similarly, replacing stoichiometric heavy metal reagents with catalytic systems in reactions like amide dehydration improves the environmental profile of the synthesis. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has become a popular green technique for accelerating organic reactions, including various indole syntheses. tandfonline.comtandfonline.com It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.
Use of Greener Solvents: A key focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or ethanol. nih.gov For instance, the N-arylation of indoles has been successfully performed in water using a phase-transfer catalyst. mdpi.com
Table 3: Application of Green Chemistry in Indole Synthesis
| Green Principle | Application Example | Benefit |
|---|---|---|
| Safer Reagents | Using CH3CN as a cyano source rsc.orgrsc.org | Reduces toxicity compared to traditional cyanide salts |
| Catalysis | Catalytic Appel reaction for amide dehydration nih.gov | Avoids stoichiometric and wasteful dehydrating agents |
| Energy Efficiency | Microwave-assisted synthesis of indole derivatives tandfonline.comtandfonline.com | Shorter reaction times, reduced energy consumption |
| Atom Economy | Multicomponent indole synthesis rsc.org | Maximizes incorporation of starting materials into the final product |
| Green Solvents | N-arylation of indoles in water mdpi.com | Eliminates the need for volatile organic compounds (VOCs) |
Reactivity and Advanced Functionalization of 4 Methoxy 1h Indole 6 Carbonitrile
Electrophilic Aromatic Substitution (EAS) Reactivity of Indole-Carbonitrile Systems
The indole (B1671886) ring system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in This reactivity is significantly greater than that of benzene (B151609). nih.govpearson.com The pyrrole (B145914) moiety of the indole is particularly activated, with the C3 position being the most common site for electrophilic attack. nih.govchim.itresearchgate.net If the C3 position is blocked, substitution typically occurs at the C2 position. chim.itresearchgate.net
The presence of substituents on the indole ring, such as the methoxy (B1213986) and carbonitrile groups in 4-Methoxy-1H-indole-6-carbonitrile, influences the regioselectivity of EAS reactions. The methoxy group at the C4 position is an electron-donating group, which would further activate the benzene portion of the indole ring towards electrophilic attack. Conversely, the carbonitrile group at the C6 position is an electron-withdrawing group, which deactivates the ring. The interplay of these electronic effects, along with the inherent reactivity of the indole nucleus, governs the outcome of EAS reactions.
In the context of indole-carbonitrile systems, the reaction conditions can be mild. pearson.com For instance, Friedel-Crafts alkylations can be performed under neutral or slightly basic conditions. researchgate.netuni-muenchen.de Halogenation of indoles also follows the general reactivity pattern, with substitution occurring preferentially at the C3 and C2 positions. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to indole systems.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for C-C bond formation. yonedalabs.comwikipedia.orglibretexts.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals. nih.gov
The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it suitable for complex substrates like substituted indoles. nih.gov For indole-carbonitrile frameworks, this reaction can be used to introduce aryl or vinyl groups at various positions, provided a suitable halide or triflate is present on the indole ring. The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction. While palladium is the most common catalyst, nickel catalysts have also been shown to be effective, especially for less reactive aryl chlorides.
Recent advancements have enabled the Suzuki-Miyaura coupling of unprotected N-H indoles, which can be challenging due to the acidity of the N-H proton. nih.gov This is particularly relevant for this compound, which possesses an unprotected N-H group.
Other important cross-coupling reactions applicable to indole-carbonitrile frameworks include the Sonogashira, Stille, and Heck reactions.
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds and can be conducted under mild conditions. libretexts.org It has been used in the synthesis of various natural products and pharmaceuticals containing indole moieties. libretexts.org A complementary approach, termed "inverse Sonogashira," involves the direct alkynylation of C-H bonds with alkynyl halides. nih.gov
The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups, making it suitable for highly functionalized molecules. uwindsor.ca However, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org
The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction is known for its excellent trans selectivity in the resulting alkene product. organic-chemistry.org
The following table summarizes these key cross-coupling reactions:
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Pd catalyst, Base | Mild conditions, high functional group tolerance. yonedalabs.comwikipedia.orglibretexts.org |
| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu(I) co-catalyst | Forms C(sp²)-C(sp) bonds, mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org |
| Stille | Organotin compound + Organic halide/pseudohalide | Pd catalyst | High functional group tolerance, toxic reagents. wikipedia.orgorganic-chemistry.orglibretexts.org |
| Heck | Alkene + Aryl/vinyl halide | Pd catalyst, Base | Forms C-C bonds with alkenes, often with high stereoselectivity. organic-chemistry.org |
Directed C-H Functionalization of Indoles
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying indoles, avoiding the need for pre-functionalized starting materials. nih.govrsc.org
While the inherent reactivity of the indole ring favors functionalization at the C2 and C3 positions, achieving regioselectivity at the less reactive C4–C7 positions of the benzene core is a significant challenge. nih.govchim.it However, various transition-metal-catalyzed methods have been developed to address this. rsc.org
C2 and C3 Functionalization: The high nucleophilicity of the pyrrole ring makes C2 and C3 the primary sites for C-H activation. nih.gov Numerous methods exist for arylation, alkylation, and other modifications at these positions. mdpi.com
C4-C7 Functionalization: Functionalization of the benzenoid ring is more difficult due to the lower reactivity of these C-H bonds. nih.gov Nevertheless, significant progress has been made in developing methodologies for selective C-H functionalization at the C4, C5, C6, and C7 positions, including arylation, alkenylation, and acylation. rsc.orgnih.govthieme-connect.com For instance, ruthenium-catalyzed C-H arylation of indole carboxylic acids has been shown to provide access to C4-, C5-, C6-, and C7-arylated products. mdpi.com
The use of directing groups is a key strategy for controlling the regioselectivity of C-H functionalization. rsc.org A directing group, attached to the indole nitrogen or another position, can coordinate to the metal catalyst and direct the C-H activation to a specific site. nih.gov
Directing Groups at Nitrogen: Placing a directing group on the indole nitrogen can facilitate C-H activation at the C2 or C7 positions. nih.gov
Directing Groups at C3: Carbonyl-containing groups (aldehyde, ketone, carboxylic acid, ester, amide) at the C3 position have been effectively used to direct C-H functionalization to the C4 position. nih.govacs.orgchemrxiv.org The specific directing group can influence the reaction pathway. For example, with a formyl group, C4-arylation is observed, whereas with an acetyl group, a domino C4-arylation/3,2-carbonyl migration can occur. acs.org
Remote Functionalization: Achieving functionalization at the C5 and C6 positions is particularly challenging as they are remote from typical directing group locations. Strategies for these positions often mimic those used for meta-functionalization in benzene rings. nih.gov
The following table summarizes the effect of directing groups on the regioselectivity of indole C-H functionalization:
| Directing Group Position | Common Directing Groups | Directed Position(s) |
| N1 | Pyridyl, Pyrimidyl | C2, C7 nih.govmdpi.com |
| C3 | Aldehyde, Ketone, Carboxamide | C2, C4 rsc.orgacs.orgchemrxiv.org |
| C5 | Carboxylic acid | C4, C6 mdpi.com |
Metal-Free C-H Functionalization Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. While transition-metal catalysis has dominated this field, the development of metal-free alternatives is a growing area of interest to avoid potential metal contamination in final products, particularly in pharmaceuticals. nih.gov
For indole derivatives, the inherent reactivity of the pyrrole ring typically directs electrophilic attack to the C3 position. researchgate.net Functionalization of the benzene ring C-H bonds is more challenging and often requires specific directing groups. nih.govresearchgate.net In the case of this compound, the electron-donating methoxy group at C4 and the electron-withdrawing nitrile group at C6 influence the electron density of the benzene ring, thereby affecting the regioselectivity of C-H functionalization.
While specific metal-free C-H functionalization studies on this compound are not extensively documented, general strategies for indoles can be considered. One approach involves the use of strong bases to deprotonate a specific C-H bond, followed by quenching with an electrophile. Another strategy is the use of directing groups that can be temporarily installed on the indole nitrogen or another position to direct a reagent to a specific C-H bond. nih.gov For instance, the installation of a pivaloyl group at the N1 or C3 position of indoles has been shown to direct borylation to the C7 or C4 positions, respectively, under metal-free conditions using simple boron trihalides. nih.gov Such a strategy could potentially be adapted for the functionalization of the C5 or C7 positions of this compound.
Furthermore, oxidative C-H functionalization using reagents like iodine in DMSO has been demonstrated for the conversion of methyl-azaheteroarenes to their corresponding aldehydes in a metal-free manner. scispace.com This suggests the potential for direct oxidation of specific C-H bonds on the indole nucleus under metal-free conditions, although the regioselectivity would be a critical factor to control.
| Potential Metal-Free C-H Functionalization Sites | Influencing Factor | Potential Reagents/Strategies |
| C5 | Electronic activation by the C4-methoxy group | Directed ortho-metalation (using a directing group at C4 or N1), electrophilic aromatic substitution |
| C7 | Steric accessibility and electronic influence | Directed C-H borylation with a directing group at N1 nih.gov |
| C2 | Inherent reactivity of the pyrrole ring | Electrophilic attack (if C3 is blocked) |
| C3 | Highest electron density in the indole ring | Electrophilic substitution |
Chemical Transformations of the Nitrile Moiety
The carbonitrile (cyano) group is a versatile functional group that can be transformed into a variety of other functionalities, significantly enhancing the synthetic utility of the parent molecule. masterorganicchemistry.com
Nucleophilic Additions and Cycloaddition Reactions of the Carbonitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. researchgate.net This reactivity allows for the conversion of the nitrile into several other important functional groups.
Nucleophilic Additions:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is fundamental in converting the cyano group into a functionality that can participate in amide bond formation or other carboxylic acid-based reactions.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to introduce a basic amino group, which is a common pharmacophore.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis of the intermediate imine, ketones. This allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.
A study on the base-catalyzed nucleophilic addition of N-H indoles to vinylene carbonate demonstrated that a cyano group on the indole ring remains intact under the reaction conditions, highlighting the chemoselectivity that can be achieved. nih.govyoutube.com
Cycloaddition Reactions:
The carbon-nitrogen triple bond of the nitrile group can also participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to construct various heterocyclic rings. chim.it For example, [3+2] cycloadditions with azides can lead to the formation of tetrazoles, while [4+2] cycloadditions (Diels-Alder reactions) with dienes could potentially form six-membered heterocyclic rings, although this is less common for nitriles. masterorganicchemistry.com The participation of nitriles in cycloadditions often requires activation by electron-withdrawing groups or the use of catalysts.
| Transformation of Nitrile Group | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |
| Reduction | LiAlH₄, then H₂O | Primary amine |
| Grignard Reaction | RMgX, then H₃O⁺ | Ketone |
| Cycloaddition with Azides | R-N₃ | Tetrazole |
Synthetic Utility of Nitrile Transformations
The transformations of the nitrile group in this compound open up avenues for the synthesis of a diverse range of derivatives with potential biological activities. For instance, the conversion of the nitrile to a carboxylic acid would yield 4-methoxy-1H-indole-6-carboxylic acid, a key intermediate for the synthesis of amides and esters. The reduction to an amine would produce (4-methoxy-1H-indol-6-yl)methanamine, introducing a basic side chain that could interact with biological targets. The ability of the nitrile group to be a precursor to other functional groups makes it a valuable synthetic handle for late-stage functionalization and the generation of compound libraries for drug discovery.
Reactivity of the Methoxy Substituent in Indole Derivatives
The methoxy group at the C4 position of the indole ring is a strong electron-donating group through resonance, significantly influencing the reactivity of the benzene portion of the molecule. acs.org
The primary effect of the C4-methoxy group is the activation of the benzene ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions. In the context of the indole ring, this would correspond to the C5 and C7 positions. The directing effect towards C5 would be particularly enhanced due to the electronic push from the methoxy group.
However, the methoxy group itself can also undergo reactions under certain conditions. A notable reaction is ether cleavage, which can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction would convert the 4-methoxyindole (B31235) into a 4-hydroxyindole. 6-hydroxyindoles, for example, are valuable precursors for various indole alkaloids. nii.ac.jp
| Reaction involving Methoxy Group | Reagents | Product |
| Electrophilic Aromatic Substitution (on the ring) | Electrophile (e.g., Br₂, HNO₃) | C5 or C7 substituted indole |
| Ether Cleavage | HBr or BBr₃ | 4-Hydroxy-1H-indole-6-carbonitrile |
Advanced Spectroscopic and Analytical Characterization of 4 Methoxy 1h Indole 6 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
The chemical shifts are influenced by the electron density around the nuclei. In 4-Methoxy-1H-indole-6-carbonitrile, the electron-withdrawing nature of the nitrile group (-CN) and the electron-donating nature of the methoxy (B1213986) group (-OCH₃) significantly affect the chemical shifts of the aromatic protons and carbons. The nitrile group tends to deshield nearby nuclei, shifting their signals to a higher frequency (downfield), while the methoxy group shields them, causing an upfield shift.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indole (B1671886) Derivatives
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 1-methyl-1H-indole-3-carbonitrile rsc.org | CDCl₃ | 7.76 (d), 7.56 (s), 7.41-7.29 (m), 3.85 (s) | 136.0, 135.5, 127.8, 123.8, 122.1, 119.8, 115.9, 110.3, 85.5, 33.6 |
| 4-Methoxyindole (B31235) chemicalbook.com | CDCl₃ | 8.07, 7.108, 7.043, 6.978, 6.651, 6.523, 3.942 | Not available |
This table presents data for related indole derivatives to provide a general understanding of the expected chemical shift ranges.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the indole ring, helping to trace the spin systems and confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methoxy group would show a cross-peak with the signal of the methoxy carbon.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is characteristic of its structure and functional groups.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Based on data for related indole derivatives, the following vibrational frequencies can be anticipated. rsc.orgrsc.org A prominent feature would be the strong stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2200-2260 cm⁻¹. For a similar compound, 1-methyl-1H-indole-3-carbonitrile, this peak is observed at 2215 cm⁻¹. rsc.org The N-H stretching vibration of the indole ring is expected to be a sharp band around 3300-3500 cm⁻¹. researchgate.net The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1300 cm⁻¹ region. samipubco.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. researchgate.net
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Indole) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | > 3000 |
| C≡N (Nitrile) | Stretching | 2200 - 2260 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-O (Methoxy) | Stretching | 1200 - 1300 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon interaction with ultraviolet and visible light.
The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to π → π* and n → π* electronic transitions within the indole ring system and the attached functional groups. Indole and its derivatives are known to exhibit characteristic absorption spectra. researchdata.edu.au The presence of the methoxy and nitrile groups, acting as auxochromes and chromophores respectively, would be expected to influence the position and intensity of these absorption maxima (λ_max). The methoxy group, being an electron-donating group, generally causes a bathochromic (red) shift, while the electron-withdrawing nitrile group can also lead to shifts in the absorption bands.
Fluorescence Spectroscopy and Quantitative Photophysical Parameters (Quantum Yields, Stokes Shifts)
Indole derivatives are a significant class of fluorescent molecules, and their photophysical properties are of great interest in various scientific fields. iisertirupati.ac.inworldscientific.comworldscientific.commdpi.com The fluorescence characteristics of these compounds, including this compound, are dictated by their electronic structure and the nature of their substituents. The introduction of electron-donating groups, such as a methoxy group, and electron-withdrawing groups, like a nitrile group, can significantly influence the absorption and emission spectra, quantum yields, and Stokes shifts.
The photophysical properties of indole derivatives are often studied using UV-Vis absorption and fluorescence spectroscopy. beilstein-journals.org For instance, studies on related indole derivatives have shown that the position of substituents on the indole ring affects the fluorescence properties. sciforum.netresearchgate.net For example, 6-methoxy substituted carbostyrils exhibit fluorescence at longer wavelengths compared to their 7-methoxy counterparts. sciforum.net
The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter. For some indole derivatives, quantum yields can be quite high, reaching up to 75% in certain cases. beilstein-journals.org However, the quantum yield can be sensitive to the specific substitution pattern. For example, in a series of 6-aminoindole (B160974) nucleoside analogues, the quantum yield was found to vary significantly with changes to the substituent at the 4-position. nih.gov
The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is another important characteristic. Larger Stokes shifts are often desirable for fluorescence applications to minimize self-absorption. In some fluorescent indole nucleoside analogues, Stokes shifts have been observed to be quite large, with values exceeding 10 x 10³ cm⁻¹. nih.gov The presence of an electron-donating group at the 6-position of the indole ring has been shown to influence the Stokes shift, although a clear correlation is not always observed. nih.gov
| Compound Type | Typical Excitation Maxima (λex) | Typical Emission Maxima (λem) | Quantum Yield (Φ) Range | Stokes Shift Range (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Benzophospholo[3,2-b]indoles | 299–357 nm | ~450 nm (for phosphine (B1218219) oxide) | 0.3% - 75% | Not Specified | beilstein-journals.org |
| 6-Aminoindole Nucleoside Analogues | Not Specified | Not Specified | 0.0067 - 0.84 | 6.9 x 10³ - 12.9 x 10³ | nih.gov |
| 6-Methoxy-4-trifluoromethyl-carbostyrils | Not Specified | ~460 nm | ~10% | Not Specified | sciforum.net |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₈N₂O), the predicted monoisotopic mass is approximately 184.0637 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula.
The fragmentation pattern observed in mass spectrometry is characteristic of the molecule's structure. For indole derivatives, fragmentation often involves cleavage of the bonds adjacent to the functional groups. libretexts.org In the case of this compound, characteristic fragments would likely arise from the loss of a methyl group (CH₃) from the methoxy group, or the loss of the cyano group (CN). The stability of the aromatic indole ring system means that the molecular ion peak is often prominent. libretexts.org
| Descriptor | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O |
| Predicted Monoisotopic Mass | 184.0637 g/mol |
| Predicted [M+H]⁺ | 185.0715 |
| Predicted [M+Na]⁺ | 207.0534 |
Liquid chromatography-photodiode array-mass spectrometry (LC-PDA-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of a photodiode array detector and a mass spectrometer. This technique is widely used for the analysis of complex mixtures and for the characterization of individual components. mdpi.com
In the context of this compound, an LC-PDA-MS method would allow for its separation from any impurities or other components in a sample. The PDA detector would provide a UV-Vis spectrum of the compound as it elutes from the chromatography column, which can aid in its identification. Simultaneously, the mass spectrometer would provide mass-to-charge ratio (m/z) information, confirming the molecular weight and providing fragmentation data for structural confirmation. mdpi.comresearchgate.net The use of tandem mass spectrometry (MS/MS) can further enhance structural elucidation by providing more detailed fragmentation patterns of selected precursor ions. researchgate.net
Solid-State Structural Elucidation: X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
While a specific crystal structure for this compound was not found in the provided search results, studies on similar indole derivatives provide insights into what might be expected. For example, the crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate shows a nearly planar indole ring system. researchgate.net In another example, 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, the indole ring is also largely planar, and the crystal packing is stabilized by weak C-H···π interactions. nih.gov
For this compound, an SC-XRD study would be expected to reveal a planar indole core. The methoxy and carbonitrile substituents would lie in or close to the plane of the indole ring. The crystal packing would likely be influenced by dipole-dipole interactions involving the nitrile group and potential hydrogen bonding involving the indole N-H group.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 6.3699 (7) | nih.gov |
| b (Å) | 10.6084 (10) | nih.gov |
| c (Å) | 10.8139 (11) | nih.gov |
| α (°) | 70.059 (10) | nih.gov |
| β (°) | 79.455 (13) | nih.gov |
| γ (°) | 78.869 (12) | nih.gov |
| Volume (ų) | 668.55 (12) | nih.gov |
Computational Chemistry and Theoretical Modeling of 4 Methoxy 1h Indole 6 Carbonitrile
Density Functional Theory (DFT) Calculations for Ground State Properties
No published research could be located that has performed Density Functional Theory (DFT) calculations on 4-Methoxy-1H-indole-6-carbonitrile. Such studies are crucial for understanding the fundamental electronic and structural characteristics of a molecule.
There is no available data on the optimized geometry, bond lengths, bond angles, or dihedral angles of this compound determined through DFT calculations. Furthermore, energetic parameters such as the total energy, heat of formation, and Gibbs free energy have not been reported.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. Consequently, key reactivity descriptors derived from FMO theory, including the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, hardness, and softness, have not been calculated. This information is vital for predicting the molecule's kinetic stability and its propensity to engage in chemical reactions.
A Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich and electron-deficient regions of a molecule, has not been generated for this compound. Such a map would be instrumental in predicting the sites for electrophilic and nucleophilic attack.
A Natural Bonding Orbital (NBO) analysis, which provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule, has not been performed. This analysis would offer deeper insights into the stability arising from charge delocalization between occupied and unoccupied orbitals.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
There are no records of Time-Dependent Density Functional Theory (TD-DFT) calculations being used to investigate the electronic transitions and excited-state properties of this compound. This type of analysis is essential for understanding the molecule's absorption spectra and photophysical behavior.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions
A Quantum Theory of Atoms in Molecules (QTAIM) analysis, which characterizes the nature of chemical bonds and non-covalent interactions, has not been reported for this compound. This analysis would be crucial for understanding its interactions in a biological or crystalline environment.
Theoretical Prediction of Spectroscopic Signatures
Computational chemistry has become an indispensable tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. nih.gov For this compound, theoretical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures.
While specific theoretical spectroscopic data for this compound is not extensively documented in the provided search results, we can infer the types of data that would be generated from computational studies of similar indole (B1671886) derivatives. For instance, predicted Collision Cross Section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for related compounds like 6-chloro-4-methoxy-1H-indole-2-carboxylic acid and 6-bromo-4-methoxy-1H-indole-2-carboxylic acid. uni.luuni.lu These calculations provide insights into the shape and size of the ions in the gas phase.
Below is a hypothetical table illustrating the kind of predicted spectroscopic data that could be generated for this compound using computational methods.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data Type | Example of Predicted Values |
| ¹H NMR | Chemical Shift (ppm) | Protons on the indole ring, methoxy (B1213986) group, and aromatic ring would have distinct predicted chemical shifts. |
| ¹³C NMR | Chemical Shift (ppm) | Predictions for the carbon atoms of the indole core, methoxy group, and nitrile group. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Predicted peaks corresponding to N-H stretch, C≡N stretch, C-O stretch, and aromatic C-H bends. |
| Mass Spectrometry | Predicted m/z values for adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻, etc. |
| Ion Mobility-MS | Predicted Collision Cross Section (Ų) | Values for different adducts, indicating the ion's size and shape. |
These theoretical predictions are invaluable for identifying the compound in complex mixtures and for confirming its structure when synthesized.
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. researchgate.netnih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. nih.govub.edu Crystal engineering focuses on the design and synthesis of new crystalline forms with desired properties. researchgate.net
For this compound, computational crystal structure prediction (CSP) can be employed to generate a landscape of possible polymorphic forms. nih.gov This process involves calculating the lattice energies of hundreds of computationally generated crystal structures to identify the most stable arrangements. nih.gov
While specific studies on the polymorphism of this compound were not found, research on related indole derivatives highlights the importance of this area. For example, the crystal structure of 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile has been determined, revealing details about its molecular geometry and intermolecular interactions, such as C-H···π interactions, which influence the crystal packing. nih.gov Such studies provide a foundation for understanding how modifications to the indole scaffold, including the placement of methoxy and carbonitrile groups, can affect crystal packing and potentially lead to polymorphism.
The investigation of co-crystals, which are multi-component crystalline forms, is another facet of crystal engineering. researchgate.net Computational screening can help identify potential co-formers that can interact with this compound through non-covalent interactions, leading to new crystalline materials with altered physicochemical properties.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering a detailed view of transition states and reaction intermediates that are often difficult to observe experimentally. nih.govresearchgate.net For reactions involving this compound, computational studies can elucidate reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of transformations.
The reactivity of methoxy-activated indoles is a subject of significant interest. chim.it Computational studies can shed light on how the electron-donating methoxy group at the 4-position and the electron-withdrawing carbonitrile group at the 6-position influence the reactivity of the indole ring in various reactions.
For example, in cross-coupling reactions, which are commonly used to functionalize indole rings, density functional theory (DFT) calculations can be used to model the catalytic cycle. chim.itmdpi.com This can help in understanding the role of the palladium catalyst, the ligands, and the reactants in the formation of new carbon-carbon or carbon-heteroatom bonds.
Furthermore, computational studies on the atmospheric oxidation of indole by radicals like OH and Cl have demonstrated the power of these methods in understanding complex reaction mechanisms. researchgate.net Similar approaches could be applied to this compound to predict its metabolic pathways or its degradation under various environmental conditions. These studies can map out the potential energy surface of the reactions, identifying the most favorable pathways and the resulting products. researchgate.net
Advanced Applications of 4 Methoxy 1h Indole 6 Carbonitrile in Chemical Research
Strategic Building Block for Complex Organic Synthesis
Organic building blocks are essential functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. sigmaaldrich.com 4-Methoxy-1H-indole-6-carbonitrile, with its distinct arrangement of a methoxy (B1213986) electron-donating group and a carbonitrile electron-withdrawing group on the indole (B1671886) core, presents a unique platform for synthetic chemists. This substitution pattern allows for regioselective functionalization and the introduction of diverse molecular complexity.
The strategic positioning of these groups influences the reactivity of the indole ring, enabling its use in various synthetic transformations. For instance, the indole nucleus is a common feature in many pharmaceuticals and natural products. acs.orgtestbook.com The specific functional groups of this compound make it a valuable precursor for the synthesis of more elaborate heterocyclic systems and drug-like molecules. acs.orgrsc.org Its utility is demonstrated in the construction of γ-carbolinones, where indole-3-carboxamides bearing methoxy substituents have been successfully employed in cobalt-catalyzed annulation reactions with alkenes. acs.org This highlights the potential of methoxy-substituted indoles like this compound in creating complex, biologically relevant scaffolds. acs.org
Rational Design and Development of Indole-Based Fluorescent Probes and Optical Materials
The unique photophysical properties of indole and its derivatives have led to their extensive use in the development of fluorescent probes for sensing and imaging. mdpi.com The rational design of these probes often involves the creation of donor-π-acceptor (D-π-A) systems, where the indole moiety can act as a part of the π-bridge or as the donor/acceptor itself. mdpi.com
Photophysical Characterization for Sensing and Imaging Applications
The development of novel fluorescent probes is crucial for real-time and non-invasive imaging in biological systems. nih.gov Indole-based probes are particularly attractive due to their sensitivity to the local environment and their potential for high quantum yields. mdpi.comrsc.org The photophysical properties of indole derivatives, such as their absorption and emission wavelengths, Stokes shifts, and quantum yields, are critical parameters that determine their suitability for specific applications. rsc.org For instance, the introduction of a cyano group, as seen in this compound, can significantly influence these properties. Studies on related 4-cyanoindole (B94445) nucleosides have shown that this modification can lead to superior photophysical characteristics compared to other fluorescent nucleosides. rsc.org
Interactive Table: Photophysical Properties of Selected Indole Derivatives
| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | 310 | 450 | 8500 | 0.61 |
| 6-Amino-4-cyanoindole nucleoside | 320 | 425 | 6900 | 0.0067 |
| 6-Amino-4-methoxycarbonylindole nucleoside | 320 | 440 | - | 0.083 |
Note: Data is based on studies of related indole nucleoside analogues to illustrate the influence of substituents on photophysical properties. rsc.orgresearchgate.net
Structure-Photophysical Property Relationships in Indole-Carbonitrile Systems
The relationship between the molecular structure of indole derivatives and their photophysical properties is a key area of research for designing new optical materials. rsc.org In indole-carbonitrile systems, the interplay between electron-donating and electron-withdrawing groups is crucial. The methoxy group at the 4-position and the carbonitrile group at the 6-position of this compound create a push-pull electronic system. This configuration can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in large Stokes shifts and environment-sensitive fluorescence. mdpi.com
Research on similar D-π-A indole derivatives has shown that modifying the substituent groups can tune the photophysical properties. mdpi.com For example, the presence of an electron-donating group at the 6-position of the indole has been shown to influence the brightness of fluorescent indole nucleosides. nih.gov Theoretical calculations, such as density functional theory (DFT), can be employed to understand these relationships by modeling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. mdpi.com In many D-π-A indole systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting portion, confirming the charge-transfer character of the excited state. mdpi.com
Advanced Organic Materials Science Investigations
The application of indole derivatives extends into the realm of advanced organic materials. The unique electronic properties of the indole ring make it a valuable component in the design of materials for various electronic and optoelectronic devices. The strategic placement of functional groups, as in this compound, can be leveraged to create materials with tailored properties.
Indole-based structures have been incorporated into microporous organic polymers (MOPs). rsc.org These materials are of interest for applications such as gas storage and separation due to their high surface area and tunable porosity. For example, an indole-based MOP has demonstrated significant carbon dioxide uptake, which is attributed to the favorable interactions between the indole units and CO2 molecules. rsc.org The presence of both a methoxy and a carbonitrile group could potentially enhance these interactions through dipole-π interactions, making this compound a promising candidate for the development of new MOPs with improved gas sorption properties. rsc.org
Mechanistic Studies in Corrosion Inhibition (Theoretical Frameworks)
The use of organic molecules as corrosion inhibitors is a well-established strategy for protecting metallic materials from degradation, particularly in acidic environments. rsdjournal.org Organic inhibitors typically function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. nih.gov The effectiveness of an inhibitor is closely related to its molecular structure, including the presence of heteroatoms (like nitrogen and oxygen), π-electrons, and functional groups. rsdjournal.orgnih.gov
Theoretical studies, often employing quantum chemical calculations and molecular dynamics simulations, provide a powerful framework for understanding the mechanisms of corrosion inhibition at the molecular level. nih.govresearchgate.netmdpi.com These computational methods can elucidate the adsorption behavior of inhibitor molecules on the metal surface and correlate their molecular properties with their inhibition efficiency. nih.govnih.gov
For a molecule like this compound, the theoretical framework for its corrosion inhibition potential would involve several key aspects:
Adsorption Mechanism: The indole ring, with its π-electron system, and the heteroatoms (nitrogen from the indole and nitrile, and oxygen from the methoxy group) can act as active sites for adsorption onto the d-orbitals of metal atoms like iron. nih.govnih.gov
Molecular Properties: Quantum chemical parameters such as the energy of the HOMO and LUMO, the energy gap (ΔE), dipole moment, and Mulliken charges can be calculated to predict the reactivity and adsorption tendency of the molecule. mdpi.com A higher HOMO energy is associated with a greater ability to donate electrons to the metal surface, while a lower LUMO energy indicates a higher propensity to accept electrons.
Protective Film Formation: The adsorption of this compound molecules on the metal surface would lead to the formation of a protective film. nih.gov The orientation and packing of these molecules on the surface, which can be modeled using molecular dynamics simulations, would influence the quality and stability of this film. The Langmuir adsorption isotherm is often used to describe the formation of a monolayer of inhibitor on the metal surface. nih.govmdpi.com
The combination of electron-donating (methoxy) and electron-withdrawing (carbonitrile) groups in this compound could lead to a strong and stable adsorption on the metal surface, making it a potentially effective corrosion inhibitor. nih.gov
Future Research Directions and Perspectives for 4 Methoxy 1h Indole 6 Carbonitrile
Exploration of Unconventional Synthetic Pathways
The synthesis of polysubstituted indoles is a cornerstone of heterocyclic chemistry. researchgate.net While classic methods like the Fischer, Bischler, and Larock syntheses are well-established, future efforts for 4-Methoxy-1H-indole-6-carbonitrile should focus on more modern, efficient, and environmentally benign strategies. researchgate.netorganic-chemistry.orgrsc.org
Promising unconventional pathways include:
Metal-Catalyzed Carbonylative Cyclizations: Recent advances in using carbon monoxide or its surrogates in metal-catalyzed reactions offer a powerful method for constructing the indole (B1671886) core. beilstein-journals.orgbeilstein-journals.orgnih.gov Adapting palladium or nickel-catalyzed carbonylative cyclizations of appropriately substituted anilines or nitroarenes could provide a direct and efficient route to this compound. beilstein-journals.org
Electro-organic Synthesis: Electrocatalytic methods, which use electricity to drive reactions, represent a green alternative to traditional chemical oxidants. organic-chemistry.org The development of an electrocatalytic dehydrogenative cyclization could offer a mild and sustainable pathway. organic-chemistry.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance safety. researchgate.netopenmedicinalchemistryjournal.com Applying these to the synthesis of this compound could enable rapid optimization and scalable production. openmedicinalchemistryjournal.com
Indolyne Chemistry: The generation of indolynes as reactive intermediates provides an unconventional approach to functionalizing the benzene (B151609) portion of the indole ring. nih.gov Exploring the synthesis and trapping of an indolyne precursor could lead to novel derivatives of this compound. nih.govacs.org
Development of Novel Functionalization Methodologies
To fully explore its potential, a diverse library of derivatives based on the this compound scaffold is necessary. Future research should concentrate on developing novel functionalization techniques that allow for precise modification at various positions of the indole ring.
Table 1: Potential Functionalization Reactions for this compound
| Reaction Type | Target Position(s) | Potential Reagents/Catalysts | Desired Outcome |
| C-H Borylation | C2, C3, C5, C7 | Iridium or Rhodium catalysts, Boron reagents | Introduction of a versatile boronic ester for cross-coupling. researchgate.net |
| Direct Arylation | C2, C3, C7 | Palladium or Copper catalysts, Aryl halides | Formation of C-C bonds to introduce aryl groups. |
| Carbonylative Functionalization | C2, C3 | Palladium catalysts, CO, Nucleophiles | Synthesis of indole-ketoamides and other carbonyl derivatives. beilstein-journals.org |
| Annulation Reactions | C2-C3 or C6-C7 | Transition metal catalysts, Alkynes/Alkenes | Construction of fused polycyclic systems. |
Transition-metal-catalyzed C-H activation and functionalization represent a particularly powerful strategy. researchgate.net These methods avoid the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. rsc.org Furthermore, developing methods to functionalize the nitrile group, for instance, through cycloadditions or transformations into other functional groups like tetrazoles or amides, would significantly expand the chemical space accessible from this scaffold.
In-depth Understanding of Excited State Dynamics and Photophysical Behaviors
The inherent electronic asymmetry of this compound suggests it may possess interesting photophysical properties. Many indole derivatives are known to be fluorescent, and their emission characteristics are highly sensitive to their substitution pattern and local environment. umn.edu
Future research in this area should focus on:
Comprehensive Photophysical Characterization: A thorough study of the absorption, emission spectra, fluorescence quantum yields, and lifetimes in various solvents is essential. capes.gov.br This will establish the fundamental photophysical profile of the molecule.
Structure-Property Relationships: Synthesizing a series of analogues with systematic modifications will help elucidate the relationship between the molecular structure and the observed optical properties. rsc.org For example, altering the position of the methoxy (B1213986) and nitrile groups or introducing additional substituents would provide valuable data. rsc.org
Solvatochromism Studies: Investigating how the absorption and emission wavelengths change with solvent polarity can reveal information about the nature of the excited state, such as its dipole moment. rsc.org
Time-Resolved Spectroscopy: Using techniques like transient absorption spectroscopy to probe the excited state dynamics will provide a deeper understanding of the deactivation pathways, including radiative (fluorescence) and non-radiative decay processes.
Table 2: Key Photophysical Parameters for Investigation
| Parameter | Definition | Significance |
| Absorption Maximum (λ_abs) | Wavelength of maximum light absorption. | Indicates the energy required to excite the molecule. |
| Emission Maximum (λ_em_) | Wavelength of maximum fluorescence. | Relates to the color of the emitted light. |
| Stokes Shift | The difference in energy between the absorption and emission maxima. | A larger Stokes shift is often desirable for fluorescence imaging applications. umn.edu |
| Quantum Yield (Φ_F_) | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the fluorescence process. capes.gov.br |
| Fluorescence Lifetime (τ_F_) | The average time the molecule spends in the excited state before returning to the ground state. | Important for applications in time-resolved fluorescence measurements. capes.gov.br |
Integration with Advanced Computational Design Principles
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new functional molecules. mdpi.com For this compound, integrating computational design can guide synthetic efforts and provide insights that are difficult to obtain through experiments alone. researchgate.net
Key areas for computational investigation include:
Predicting Molecular Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict ground and excited state properties, including molecular geometries, electronic structures, and absorption/emission spectra. rsc.org This can help in pre-screening candidates for specific applications.
Designing Novel Derivatives: Computational models can be used to design new derivatives with tailored properties. For instance, by simulating the effects of different substituents, it is possible to identify structures with optimized electronic or photophysical characteristics before embarking on their synthesis. researchgate.netnih.gov
Understanding Reaction Mechanisms: Computational studies can elucidate the mechanisms of synthetic and functionalization reactions, helping to optimize reaction conditions and predict regioselectivity. acs.org
Simulating Interactions: For applications in materials science or medicinal chemistry, molecular docking and molecular dynamics simulations can predict how the molecule will interact with other molecules, such as proteins or within a material matrix. acs.orgnih.gov
Expanding Applications in Emerging Materials Science Fields
The unique structure of this compound makes it a promising candidate for several materials science applications. The indole nucleus is a privileged scaffold found in many functional materials. beilstein-journals.orgopenmedicinalchemistryjournal.com
Future research should explore its potential in:
Organic Electronics: The electron-rich indole core combined with the push-pull nature of the substituents suggests potential use in organic semiconductors. Methoxy-substituted indoles have already been investigated as building blocks for such materials. chim.it Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Fluorescent Probes and Sensors: The potential fluorescence of this scaffold could be harnessed to develop chemical sensors. By attaching specific receptor units to the indole core, it may be possible to design probes that exhibit a change in their fluorescence upon binding to a target analyte.
Non-linear Optical (NLO) Materials: Molecules with significant charge-transfer character in their excited state can exhibit large NLO properties. rsc.org The push-pull nature of this compound makes it a candidate for NLO applications, which are important in telecommunications and optical computing. rsc.org
Hybrid Materials: The indole scaffold can be incorporated into larger, complex structures like polymers or metal-organic frameworks (MOFs). researchgate.net This could lead to new materials with tailored electronic, optical, or porous properties.
By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable building block for the next generation of advanced materials and technologies.
Q & A
Q. Critical Parameters Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑↑ (10–15% per 10°C) |
| Solvent | DMF/THF (1:1) | ↑↑ Polarity stabilizes intermediates |
| Catalyst (CuI) | 10–15 mol% | Prevents side reactions |
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL-2018) is critical for resolving bond-length discrepancies and confirming nitrile positioning. For example, dihedral angles between the indole core and substituents (e.g., methoxy, nitrile) are refined to ±0.003 Å precision . Challenges include managing weak C–H⋯π interactions in packing diagrams, which require high-resolution data (≤0.8 Å).
Q. Example Crystallographic Data
| Metric | Value (Title Compound Analogue ) |
|---|---|
| Dihedral angle | 64.48° (indole vs. substituent) |
| R factor | 0.041 |
| Data-to-parameter ratio | 17.2 |
What computational strategies validate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
Advanced Research Focus
Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts electrostatic potential maps to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., PAK1 kinase) reveals that hydrophobic substitution at the indole 1-position enhances binding affinity (ΔG ≤ -9.5 kcal/mol), while hydrophilic groups at the 6-position improve solubility without sacrificing selectivity .
Q. Key SAR Findings
- Hydrophobic pocket occupancy : Aromatic substituents at C1 increase van der Waals interactions.
- Nitrile group orientation : Linear geometry (C≡N) optimizes hydrogen bonding with catalytic lysine residues.
How do contradictory biochemical data arise in studies of this compound’s cellular uptake?
Advanced Research Focus
Discrepancies in transport efficiency (e.g., 40–70% cellular uptake in different assays) stem from pH-dependent solubility and transporter affinity. At physiological pH (7.4), the compound’s logP (~2.1) favors passive diffusion, but acidic microenvironments (e.g., tumor tissues) protonate the methoxy group, altering membrane permeability . Validating results requires parallel assays:
LC-MS quantification of intracellular concentrations.
Competitive inhibition studies with known transporter substrates (e.g., indomethacin).
What analytical techniques differentiate this compound from its regioisomers?
Q. Basic Research Focus
- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm (singlet), while nitrile absence of protons avoids splitting.
- LC-MS (ESI+) : [M+H]⁺ peak at m/z 173.21 (calculated) with fragmentation at m/z 145 (loss of CO).
- IR Spectroscopy : Sharp C≡N stretch at ~2200 cm⁻¹ confirms nitrile presence .
How does the nitrile group in this compound influence its reactivity compared to carboxylic acid analogs?
Advanced Research Focus
The nitrile group enables nucleophilic addition (e.g., Grignard reagents) and cycloaddition reactions (e.g., [2+3] with azides), unlike carboxylate or ketone analogs. For example, CuAAC "click" reactions with azides yield triazole-linked prodrugs with improved bioavailability (e.g., 85% conversion in DMSO at 60°C) .
Q. Reactivity Comparison Table
| Functional Group | Reactivity Profile |
|---|---|
| Nitrile (C≡N) | Nucleophilic addition, cycloaddition |
| Carboxylic acid | Esterification, amide coupling |
| Ketone (C=O) | Aldol condensation, reduction |
What strategies mitigate intermediate instability during large-scale synthesis?
Q. Advanced Research Focus
- Low-temperature quenching : Adding reaction mixtures to ice-cold ethanol prevents nitrile hydrolysis.
- Inert atmosphere : Schlenk techniques reduce oxidation of CuI intermediates.
- Continuous flow systems : Microreactors minimize residence time of thermally labile intermediates, improving batch consistency (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
